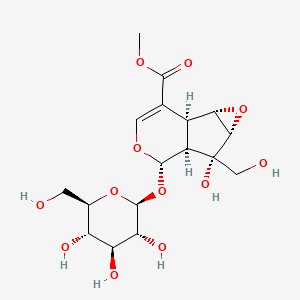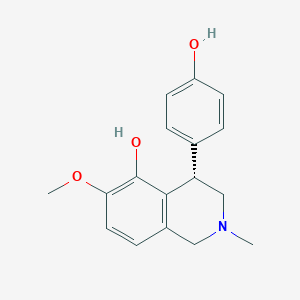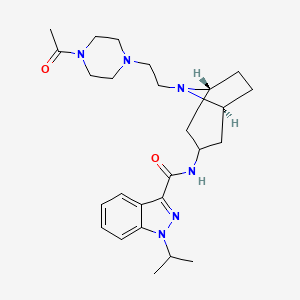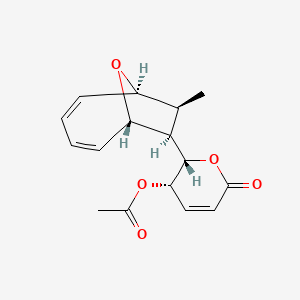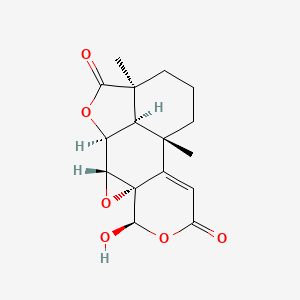
Oidiolactone D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oidiolactone D is a natural product found in Oidiodendron truncatum and Oidiodendron with data available.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Oidiolactone D, a podolactone-type compound, has been a focus of research due to its unique chemical structure and potential biological activities. Barrero et al. (2002) described the synthesis of oidiolactone C, a related compound, from trans-communic acid and evaluated its antifungal and cytotoxic properties, highlighting the potential of podolactone-type compounds in medical research (Barrero et al., 2002).
Nematicidal Activities
Oidiolactone D has shown promising results in the field of agriculture, particularly in controlling nematode pests. Ohtani et al. (2011) isolated oidiolactone D from the fungus Oidiodendron sp. and discovered its nematicidal activities against root-lesion and pine wood nematodes. This finding suggests a potential application of oidiolactone D in the development of natural pest control agents (Ohtani et al., 2011).
Chemical Structure and Derivatives
The study of oidiolactones extends to their chemical structure and potential derivatives. Krohn et al. (1999) isolated several labdane diterpene derivatives, including oidiolactones A-F, from the fungus Oidiodendron truncata, expanding the knowledge of this compound's structural diversity (John, Krohn, Flōrke, Aust, Draeger, & Schulz, 1999).
Propiedades
Nombre del producto |
Oidiolactone D |
|---|---|
Fórmula molecular |
C16H18O6 |
Peso molecular |
306.31 g/mol |
Nombre IUPAC |
(1S,2R,4S,5R,10S,14S,17R)-5-hydroxy-10,14-dimethyl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione |
InChI |
InChI=1S/C16H18O6/c1-14-4-3-5-15(2)10(14)9(21-12(15)18)11-16(22-11)7(14)6-8(17)20-13(16)19/h6,9-11,13,19H,3-5H2,1-2H3/t9-,10+,11+,13+,14+,15-,16-/m0/s1 |
Clave InChI |
GEOBAHFMJINOOY-OQMNTFJPSA-N |
SMILES isomérico |
C[C@]12CCC[C@]3([C@@H]1[C@@H]([C@@H]4[C@]5(C2=CC(=O)O[C@H]5O)O4)OC3=O)C |
SMILES canónico |
CC12CCCC3(C1C(C4C5(C2=CC(=O)OC5O)O4)OC3=O)C |
Sinónimos |
oidiolactone D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



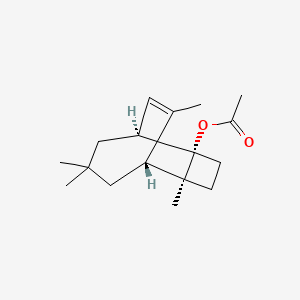

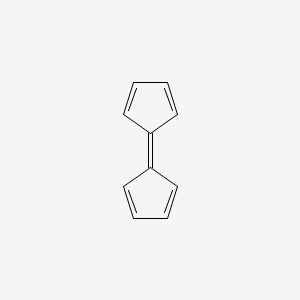
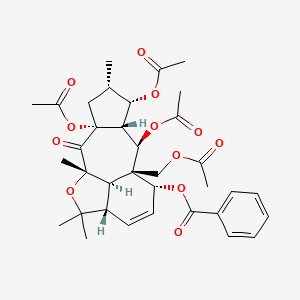

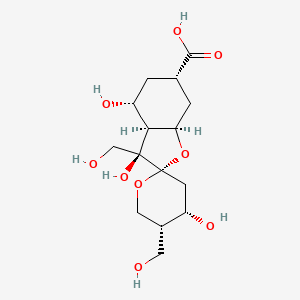
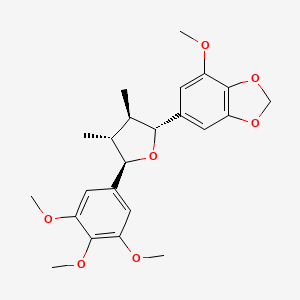
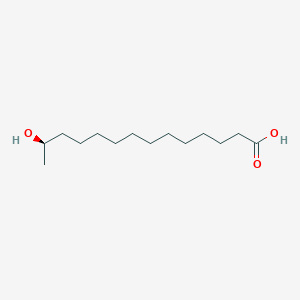
![(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1251676.png)
